molecular formula C8H12ClN5O B6416709 (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 2034154-16-8

(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B6416709
CAS No.: 2034154-16-8
M. Wt: 229.67 g/mol
InChI Key: DMFWTVXNEBSOCX-UHFFFAOYSA-N
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Description

(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring fused with an oxadiazole ring, and an amine group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by the formation of the oxadiazole ring through cyclization reactions involving nitrile oxides and amines .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is unique due to the presence of both the pyrazole and oxadiazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for a wide range of applications and interactions with various molecular targets .

Biological Activity

The compound (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in drug discovery.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C9H12N6O Molecular Formula \text{C}_9\text{H}_{12}\text{N}_6\text{O}\quad \text{ Molecular Formula }

Synthesis Methods

The synthesis of oxadiazole derivatives typically involves various methods, including traditional and microwave-assisted techniques. For example, microwave-assisted synthesis has been shown to enhance yield and reduce reaction time significantly compared to conventional methods .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In vitro tests showed that certain derivatives could induce apoptosis in breast cancer cells (MCF-7) by increasing caspase activity and altering cell cycle progression .

Table 1: Cytotoxicity of Related Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-70.48Induces apoptosis via caspase activation
2HCT-1160.78Cell cycle arrest at G1 phase
3A549 (Lung)0.88Dual inhibition of PARP-1 and EGFR

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Oxadiazole derivatives have shown effectiveness against various bacterial strains. For example, some derivatives exhibited significant activity against pathogenic bacteria, indicating their potential as antibacterial agents .

Anti-inflammatory Effects

Research indicates that oxadiazole derivatives may possess anti-inflammatory properties. A study reported that certain compounds could inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Case Studies

  • Breast Cancer Study :
    A study assessed the effects of a related oxadiazole derivative on MCF-7 cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation and downregulation of Bcl-2 proteins .
  • Antibacterial Assessment :
    Another investigation evaluated the antibacterial activity of several oxadiazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Properties

IUPAC Name

[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O.ClH/c1-2-13-5-6(4-10-13)8-11-7(3-9)14-12-8;/h4-5H,2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFWTVXNEBSOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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